molecular formula C17H24BrN3O2S B10891555 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide

Cat. No.: B10891555
M. Wt: 414.4 g/mol
InChI Key: PLYSAOIUNUWGGH-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, linked to a benzenesulfonamide moiety

Properties

Molecular Formula

C17H24BrN3O2S

Molecular Weight

414.4 g/mol

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C17H24BrN3O2S/c1-5-21-17(16(18)11-19-21)12-20(4)24(22,23)15-8-6-14(7-9-15)10-13(2)3/h6-9,11,13H,5,10,12H2,1-4H3

InChI Key

PLYSAOIUNUWGGH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC=C(C=C2)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which is then functionalized with a bromine atom and an ethyl group. This intermediate is then coupled with a benzenesulfonamide derivative under specific conditions to yield the final product.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination and Alkylation: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The ethyl group is introduced via an alkylation reaction using ethyl halides.

    Coupling with Benzenesulfonamide: The brominated and alkylated pyrazole is then reacted with a benzenesulfonamide derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN~3~) or thiourea.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may be exploited in the creation of new polymers, coatings, and other materials with specific desired characteristics.

Mechanism of Action

The mechanism by which N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE exerts its effects is largely dependent on its interaction with molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole ring can interact with various receptors and enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE
  • N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE

Uniqueness

Compared to similar compounds, N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to the specific substitution pattern on the pyrazole ring and the presence of the bromine atom. This unique structure can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

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